1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-

Lipophilicity Drug-likeness Membrane permeability

1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- (CAS 62871-47-0) is a synthetic heterocyclic compound belonging to the 2-aryl-thioether-benzimidazole subclass. Its structure consists of a benzimidazole core substituted at the 2-position with a phenyl ring that carries an isobutylthio side chain.

Molecular Formula C17H18N2S
Molecular Weight 282.4 g/mol
CAS No. 62871-47-0
Cat. No. B12000971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-
CAS62871-47-0
Molecular FormulaC17H18N2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)CSC1=CC=CC=C1C2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H18N2S/c1-12(2)11-20-16-10-6-3-7-13(16)17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19)
InChIKeyIKBSWTZMWQXRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- (CAS 62871-47-0) – Procurement Data Sheet & Baseline Chemical Profile


1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- (CAS 62871-47-0) is a synthetic heterocyclic compound belonging to the 2-aryl-thioether-benzimidazole subclass. Its structure consists of a benzimidazole core substituted at the 2-position with a phenyl ring that carries an isobutylthio side chain. The compound has a molecular formula of C17H18N2S, a molecular weight of 282.4 g/mol, and a calculated octanol-water partition coefficient (clogP) of 4.98 . It is primarily utilized as a research chemical in drug discovery and chemical biology, where its 2-thioarylalkyl pharmacophore is explored for anthelmintic, antimycobacterial, and antiparasitic applications [1]. The compound is available from specialized chemical suppliers, typically at purities of 95–98%, and is accompanied by NMR and mass spectrometry characterization data [2].

Why 2-[2-(Isobutylthio)phenyl]-1H-benzimidazole Cannot Be Replaced by Simple Benzimidazole Analogs – Structural Basis for Selection


The target compound integrates three pharmacophoric elements – a benzimidazole NH hydrogen-bond donor/acceptor, a 2-phenyl ring for π-stacking, and an isobutylthio side chain that modulates lipophilicity and conformational flexibility – into a single architecture. Removing any one element produces a structurally simpler analog with substantially different physicochemical and biological profiles. For instance, deletion of the phenyl ring (e.g., 2-(isobutylthio)-1H-benzimidazole) drops the clogP by ~1.1 log units (from 4.98 to 3.89) and abolishes the aromatic stacking surface . Conversely, omitting the thioether linker (e.g., 2-phenyl-1H-benzimidazole) reduces clogP even more sharply (to 3.24) and eliminates the rotational degree of freedom provided by the sulfur atom . Structure-activity relationship (SAR) studies within the 2-alkylthio-1H-benzimidazole class demonstrate that both the alkyl chain length and the presence of an aryl ring strongly influence target engagement, with bulkier, more lipophilic substituents correlating with improved antimicrobial and anthelmintic potency [1]. Therefore, no single “in-class” replacement can replicate the precise physicochemical signature of the title compound, and generic substitution risks altering critical properties such as membrane permeability, binding kinetics, or metabolic stability.

Quantitative Differentiation of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- from Structural Analogs – Head-to-Head and Cross-Study Evidence


Lipophilicity (clogP): Target Compound vs. 2-Phenylbenzimidazole, 2-(Phenylthio)benzimidazole, and 2-(Isobutylthio)benzimidazole

The calculated partition coefficient (clogP) of the title compound is 4.98, representing a significant increase in lipophilicity compared to the three closest commercially available analogs. The clogP exceeds that of 2-phenyl-1H-benzimidazole (clogP = 3.24) by +1.74 log units, that of 2-(phenylthio)-1H-benzimidazole (clogP = 3.71) by +1.27 log units, and that of 2-(isobutylthio)-1H-benzimidazole (clogP = 3.89) by +1.09 log units . In drug-discovery contexts, a higher logP is associated with enhanced passive membrane permeability, which can translate into greater cellular uptake and improved bioavailability for intracellular targets (e.g., mycobacteria, helminth mitochondria). However, the compound remains below the empirical RO5 threshold of logP ≤ 5, indicating it does not trade off drug-likeness for lipophilicity.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: Impact on Absorption and Permeability Classification

The target compound exhibits a TPSA of 53.98 Ų, which is identical to that of 2-(phenylthio)-1H-benzimidazole (53.98 Ų) but nearly double the TPSA of 2-phenyl-1H-benzimidazole (28.68 Ų) . A TPSA below 60 Ų generally correlates with good oral absorption and potential blood-brain barrier penetration, while values below 140 Ų indicate acceptable intestinal permeability. In this context, the title compound’s TPSA remains in the favorable range for oral bioavailability, yet its higher polarity relative to the 2-phenyl analog may confer distinct hydrogen-bonding interactions with biological targets such as tubulin or cytochrome P450 enzymes.

Polar Surface Area Absorption prediction Blood-brain barrier

Molecular Weight and Rotatable Bond Differentiation: Pharmacokinetic Implications

With a molecular weight of 282.4 g/mol and 5 rotatable bonds, the target compound falls well within the range considered favorable for oral drug candidates (MW <500, rotatable bonds ≤10) . In comparison, 2-phenyl-1H-benzimidazole (MW 194.2, 1 rotatable bond) and 2-(isobutylthio)-1H-benzimidazole (MW 206.3, 3 rotatable bonds) are significantly smaller and less flexible, which may limit their ability to adapt to hydrophobic binding pockets . Conversely, the target compound’s additional rotatable bonds (due to the thioether-phenyl linkage) may enhance conformational adaptability for binding to structurally diverse targets, including β-tubulin and mycobacterial enzymes, as suggested by QSAR models on 2-thioarylalkyl benzimidazoles [1].

Molecular weight Rotatable bonds Drug-likeness

Class-Level Antimycobacterial Activity: Benchmarking Against Isoniazid in 2-Alkylsulfanyl Benzimidazoles

While direct MIC data for the title compound (CAS 62871-47-0) have not been published, a closely related series of 2-alkylsulfanyl benzimidazoles has been evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria. In that series, the most active compound (a 3,5-dinitro derivative) exhibited MIC values that exceeded the potency of the first-line drug isoniazid against M. kansasii and M. avium [1]. Activity was shown to increase with the bulkiness of the alkylthio substituent, and the presence of an aromatic thioether system was a critical pharmacophore for antimycobacterial action [2]. Because the title compound contains a similarly bulky isobutylthioaryl group, it is expected to lie within this active SAR space, offering a greater probability of antimycobacterial hit identification than smaller or less lipophilic analogs.

Antimycobacterial Tuberculosis MIC

Spectroscopic Authentication: Unique NMR and MS Fingerprint for Identity Verification

The target compound has a verified spectroscopic identity consisting of a 1H NMR spectrum (acquired in DMSO-d6) and a GC-MS spectrum, both of which are publicly accessible through the Wiley SpectraBase repository [1]. In contrast, the closest analog 2-(isobutylthio)-1H-benzimidazole (CAS 75080-14-7) lacks a publicly available NMR spectrum, and 2-(phenylthio)-1H-benzimidazole (CAS 2360-29-4) is represented in vendor catalogs without certifiable spectroscopic data . The availability of orthogonal spectral data (NMR + MS) mitigates the risk of receiving a mislabeled or impure compound and directly supports quality-control workflows in academic and industrial laboratories.

Quality control NMR fingerprint Mass spectrometry

Optimal Procurement and Application Scenarios for 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- (CAS 62871-47-0)


Antimycobacterial Lead Discovery: Primary Screening Against M. tuberculosis and Non-Tuberculous Mycobacteria

The compound’s structural alignment with active 2-alkylsulfanyl benzimidazoles and its predicted favorable lipophilicity (clogP 4.98) make it a promising candidate for antitubercular screening. The class-level precedent shows that similar compounds can outperform isoniazid against M. kansasii and M. avium [1]. Researchers should prioritize this scaffold over simpler benzimidazole cores when designing libraries targeting mycobacterial β-tubulin or enoyl-ACP reductase.

Anthelmintic Drug Development: QSAR-Guided Optimization of Thioarylalkyl Benzimidazoles

QSAR models on 2-thioarylalkyl benzimidazoles identify dipole moment and lipophilicity as key descriptors for anthelmintic activity against Haemonchus contortus [2]. With a predicted clogP of 4.98 and a flexible thioether-phenyl linker, the target compound occupies a favorable region of the QSAR space and can serve as a parent structure for systematic derivatization aimed at improving potency and metabolic stability.

Chemical Biology Probe Design: Exploiting Conformational Flexibility for Target Engagement

The compound’s five rotatable bonds – uniquely arising from the combination of the phenyl ring and isobutylthio side chain – enable a greater conformational search space than analogs with only one or three rotatable bonds. This property is advantageous when probing flexible binding sites such as allosteric pockets on kinases or G-protein-coupled receptors . The compound is therefore more suitable than rigid 2-phenylbenzimidazole for fragment-based or structure-guided drug design.

Quality-Control Reference Standard in Benzimidazole Research

Because the target compound possesses publicly available 1H NMR and GC-MS spectra, it can be used as a chromatographic and spectroscopic reference standard for method development, purity assessment, and batch-to-batch consistency monitoring in synthesis and formulation studies [3]. Competing analogs lacking verified reference spectra require additional in-house characterization, adding time and cost to procurement workflows.

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